N-Benzoyl-D-serine
Description
N-Benzoyl-D-serine (CAS 86808-09-5, C₁₀H₁₁NO₄) is a synthetic chiral amino acid derivative where the benzoyl group is attached to the α-amino group of D-serine. This modification enhances its stability and alters its physicochemical properties, making it valuable in peptide synthesis, medicinal chemistry, and biochemical research.
Properties
CAS No. |
86808-09-5 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2R)-2-benzamido-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
MWCDMTCWMZHVAQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-D-serine can be synthesized through several methods. One common approach involves the protection of the amino group of D-serine, followed by benzoylation. The process typically includes the following steps:
- **Benz
Protection of the Amino Group: The amino group of D-serine is protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 86808-09-5 | C₁₀H₁₁NO₄ | 209.2 | Benzoyl, hydroxyl (-OH) |
| N-Benzoyl-D-threonine | 906324-06-9 | C₁₁H₁₃NO₄ | 223.2 | Benzoyl, hydroxyl, methyl (-CH₃) |
| N-Benzoyl-D-tryptophan | 55629-71-5 | C₁₈H₁₆N₂O₃ | 308.3 | Benzoyl, indole ring |
| N-Benzoyl-D-tyrosine | 64896-36-2 | C₁₆H₁₅NO₄ | 285.3 | Benzoyl, phenolic hydroxyl (-C₆H₄OH) |
| N-Benzoyl-D-valine | 37002-52-1 | C₁₂H₁₅NO₃ | 221.3 | Benzoyl, branched isopropyl chain |
| N-Benzoyl-D-asparaginol | NA | C₁₁H₁₄N₂O₃ | 222.2 | Benzoyl, amide (-CONH₂) |
Key Observations :
- Steric Effects : N-Benzoyl-D-valine has a bulkier isopropyl group compared to the hydroxyl-bearing serine, likely reducing solubility in polar solvents .
- Reactivity: The hydroxyl group in this compound and N-Benzoyl-D-threonine allows for hydrogen bonding or phosphorylation, which is absent in non-hydroxylated analogs like N-Benzoyl-D-valine .
Analytical and Pharmacological Considerations
Analytical Methods
- Chromatography: Reverse-phase HPLC and thin-layer chromatography (TLC) are standard methods for purity assessment of benzoylated amino acids. For example, N-Benzoyl-L-arginine-4-nitroanilide hydrochloride is analyzed using TLC with a mobile phase of methanol:water (70:30) .
- Spectroscopy : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weights and structural integrity .
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